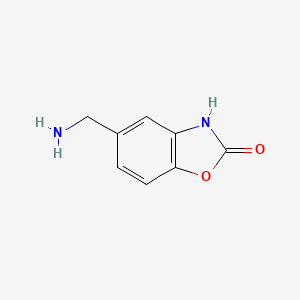

5-Aminomethyl-3H-benzooxazol-2-one

Description

Significance of Benzooxazolone Scaffolds in Medicinal Chemistry and Drug Discovery

The benzooxazolone ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The structural features of benzooxazolones, including their aromaticity and the presence of both hydrogen bond donors and acceptors, allow for versatile interactions with various enzymes and receptors. nih.govglobalresearchonline.net

Historically, benzooxazolone derivatives have been investigated for a multitude of therapeutic applications. These include their use as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents. researchgate.netglobalresearchonline.netnih.gov The versatility of this scaffold stems from its capacity to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. researchgate.netnih.gov This adaptability has made the benzooxazolone core a valuable starting point for the design of new and effective drug candidates. researchgate.netrsc.org

Overview of the Research Landscape Pertaining to 5-Aminomethyl-3H-benzooxazol-2-one Derivatives

Within the broader class of benzooxazolones, derivatives of this compound have garnered specific interest. The introduction of an aminomethyl group at the 5-position of the benzooxazolone ring provides a key functional handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds with potentially enhanced or novel biological activities.

Research into these derivatives has explored their potential in various therapeutic areas. For instance, studies have investigated their antimicrobial and antifungal properties. scienceopen.come3s-conferences.org The aminomethyl moiety can be crucial for interacting with biological targets or for improving the solubility and pharmacokinetic profile of the parent compound. researchgate.net

The general synthetic approach to these derivatives often involves the initial synthesis of the core this compound structure, which can then be subjected to various chemical reactions to introduce different substituents on the amino group. researchgate.net

Scope and Objectives of Research on Aminomethylated Benzooxazolone Compounds

The primary objective of research on aminomethylated benzooxazolone compounds, such as this compound and its analogs, is the discovery of new lead compounds for drug development. Scientists aim to synthesize and evaluate novel derivatives with improved potency, selectivity, and reduced toxicity compared to existing drugs.

Key research objectives include:

Synthesis of Novel Derivatives: To create a diverse range of compounds by modifying the aminomethyl group and other positions on the benzooxazolone scaffold. nih.govresearchgate.net

Biological Evaluation: To screen these new compounds for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To understand how different chemical modifications influence the biological activity of the compounds. nih.gov This knowledge is crucial for the rational design of more effective therapeutic agents.

Exploration of Mechanisms of Action: To investigate how these compounds exert their biological effects at the molecular level.

The ongoing research in this area underscores the continued importance of the benzooxazolone scaffold and the potential of its aminomethylated derivatives to yield new and valuable therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,4,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXZATWAGGRNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 5 Aminomethyl 3h Benzooxazol 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton.

Proton NMR (¹H-NMR) Applications

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the context of 5-Aminomethyl-3H-benzooxazol-2-one and its derivatives, ¹H-NMR spectra reveal characteristic signals for the aminomethyl protons, aromatic protons, and the N-H proton of the oxazolone (B7731731) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the formation of hydrogen bonds can lead to significant downfield shifts of the N-H proton resonance, often observed in the range of 9-13 ppm for acidic protons. ucl.ac.uk The aminomethyl protons typically appear as a singlet, while the aromatic protons exhibit splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons, providing valuable information about the substitution pattern on the benzene (B151609) ring.

Interactive Table: ¹H-NMR Chemical Shift Ranges for Protons in this compound Derivatives

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 6.5 - 8.0 | d, t, m | The exact shift and multiplicity depend on the substitution pattern on the benzene ring. |

| Aminomethyl (CH₂-NH₂) | 3.5 - 4.5 | s | Can be influenced by the solvent and pH. |

| Amine (NH₂) | 1.0 - 5.0 | br s | Often a broad singlet, its position can vary with concentration and solvent. |

| Oxazolone (N-H) | 10.0 - 12.0 | br s | Typically a broad singlet due to hydrogen bonding and exchange. |

d: doublet, t: triplet, m: multiplet, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a spectrum of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. The carbonyl carbon of the oxazolone ring is particularly noteworthy, appearing significantly downfield in the range of 150-180 ppm due to the deshielding effect of the double-bonded oxygen. pdx.eduoregonstate.edu The aromatic carbons also have characteristic shifts in the 100-150 ppm region. pdx.edu The chemical shift of the aminomethyl carbon is typically found in the range of 40-50 ppm. Analysis of ¹³C-NMR spectra, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the definitive assignment of all carbon signals, including quaternary carbons. oregonstate.edu

Interactive Table: Typical ¹³C-NMR Chemical Shifts for this compound and its Derivatives

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 150 - 180 |

| Aromatic (Ar-C) | 100 - 150 |

| Aminomethyl (CH₂-NH₂) | 40 - 50 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 130 - 150 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. tutorchase.com For this compound, the molecular ion peak (M+) in the mass spectrum confirms its molecular weight. fluorochem.co.uk The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for amines include the alpha-cleavage of an alkyl radical, which is a predominant mode of fragmentation. miamioh.edulibretexts.org The stability of the resulting fragment ions often dictates the observed fragmentation pattern. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the oxazolone ring. The N-H stretching vibrations of the amine and the oxazolone ring appear as bands in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group are observed around 2800-3100 cm⁻¹. The C-O-C stretching of the ether linkage in the oxazolone ring also gives rise to characteristic absorptions.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3400 |

| Oxazolone (N-H) | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Carbonyl (C=O) | Stretch | 1700 - 1750 |

| C=C Aromatic | Stretch | 1450 - 1600 |

| C-N Stretch | Stretch | 1200 - 1350 |

| C-O Stretch | Stretch | 1000 - 1300 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By employing a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase, complex mixtures can be separated into their individual components. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The area under the peak in an HPLC chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.

Investigation of Biological Activities and Molecular Interactions of 5 Aminomethyl 3h Benzooxazol 2 One Derivatives Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Potentials

Derivatives of the benzooxazol-2-one scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have centered on their ability to induce cell death and inhibit the proliferation of various cancer cell lines.

Assessment in Cancer Cell Lines (e.g., Oral Squamous Cancer, Breast Cancer)

The antiproliferative activities of benzooxazol-2-one derivatives have been assessed against a range of human cancer cell lines, with a notable focus on breast cancer. For instance, a series of eugenol-derived benzoxazine (B1645224) and aminomethyl compounds demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. nih.govresearchgate.net The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, for these compounds ranged from 21.7 µg/mL to 96.9 µg/mL. researchgate.net

Similarly, newly synthesized benzoxazole (B165842) derivatives were evaluated for their cytotoxic activities against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov These compounds exhibited promising cytotoxic effects, with IC₅₀ values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM. nih.gov Specifically, compounds bearing a terminal 2-methoxy phenyl moiety or a 2,5-dichloro phenyl group showed significant activity. nih.gov Further studies on different benzoxazole hybrids against MCF-7 and MDA-MB-231 breast cancer cell lines also identified potent derivatives, with some showing greater selectivity towards cancer cells compared to normal breast cells (MCF-10A). nih.gov

The cytotoxic properties of related aminobenzylnaphthols were tested in pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.com After a 72-hour treatment, certain compounds exhibited IC₅₀ values as low as 11.55 µM, demonstrating significant cytotoxic potential. mdpi.com

Cytotoxicity (IC₅₀) of Benzooxazol-2-one Derivatives in Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govmdpi.comoxazine | MCF-7 (Breast) | 21.7 ± 2.90 µg/mL | researchgate.net |

| 6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govmdpi.comoxazine | MCF-7 (Breast) | 26.4 ± 2.68 µg/mL | researchgate.net |

| 4-allyl-2-(benzylaminomethyl)-6-methoxyphenol | MCF-7 (Breast) | 29.2 ± 2.39 µg/mL | researchgate.net |

| 5-chlorobenzo[d]oxazole derivative with 2-methoxy phenyl (14b) | MCF-7 (Breast) | 4.75 ± 0.21 µM | nih.gov |

| 5-chlorobenzo[d]oxazole derivative with 2-methoxy phenyl (14b) | HepG2 (Hepatocellular) | 4.61 ± 0.34 µM | nih.gov |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 µM (72h) | mdpi.com |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 µM (72h) | mdpi.com |

Mechanisms of Cytotoxic Action in Cellular Models

The cytotoxic effects of benzooxazol-2-one derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. One study found that a particularly potent benzoxazole derivative induced apoptosis in HepG2 cells by 16.52%, a significant increase compared to the 0.67% observed in control cells. nih.gov This pro-apoptotic effect was supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Further mechanistic studies on related hybrid compounds revealed that their anticancer activity is linked to the induction of DNA damage and subsequent cell cycle arrest. nih.gov These compounds were found to activate the DNA damage response (DDR) machinery, a network of proteins that detects and repairs DNA lesions. nih.gov Consequently, this activation leads to a halt in the cell cycle, specifically at the G2/M phase, which prevents the damaged cells from dividing. nih.gov Research on other heterocyclic thioureas also confirmed strong pro-apoptotic activity, with some derivatives inducing late apoptosis in up to 99% of colon cancer cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of crucial enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govnih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, derivatives of 5-Aminomethyl-3H-benzooxazol-2-one have been investigated for their ability to combat microbial pathogens, including a wide range of bacteria and fungi.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Synthetic benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective activity primarily against Gram-positive bacteria like Bacillus subtilis. nih.gov Other research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives confirmed activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli). nih.gov

The structural features of these molecules play a crucial role in their efficacy. For example, in a series of benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, the presence and position of certain substituents significantly enhanced antibacterial activity against Gram-negative strains like E. coli and P. aeruginosa. nih.gov Similarly, dichloropyrazole-based benzothiazole analogues showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activities against Fungal Pathogens

The antifungal potential of this class of compounds is also significant. Research has shown that nearly half of the studied 3-(2-benzoxazol-5-yl)alanine derivatives possess antifungal properties, including activity against the pathogenic yeast Candida albicans. nih.gov Other studies have confirmed the antifungal efficacy of various benzoxazole and benzimidazole (B57391) derivatives against different Candida species (C. albicans, C. glabrata, C. tropicalis) and Aspergillus species. nih.govmdpi.comnih.gov

The mechanism of antifungal action for some related compounds involves the induction of oxidative stress within the fungal cells, which disrupts normal cellular processes and leads to cell death. nih.gov The effectiveness of these compounds can be influenced by their specific chemical structure; for example, alkylbenzimidazoles have been shown to be more active than their alkylbenzotriazole counterparts against a range of fungal species. nih.gov

Evaluation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. For benzoxazole derivatives, MIC values have been determined against various bacterial and fungal strains.

For antibacterial activity, certain 3-(2-benzoxazol-5-yl)alanine derivatives showed high MIC values against B. subtilis, indicating relatively low potency, though they were selective. nih.gov In contrast, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives reported a range of MICs against both bacteria and fungi, with values determined using serial dilution techniques. nih.gov Some benzimidazole-thiazinone derivatives displayed moderate antibacterial activity against P. aeruginosa with MICs from 256 µg/mL to 512 µg/mL, and weaker activity against E. coli with MICs from 512 µg/mL to 1024 µg/mL. mdpi.com

In terms of antifungal activity, some benzoxazole derivatives demonstrated potent profiles against Aspergillus clavatus and Candida albicans, with MICs around 1 µg/mL. researchgate.net Other studies found that derivatives were effective against various Candida species with MICs ranging from 0.5 to 256 µg/mL. nih.gov

Antimicrobial Minimum Inhibitory Concentrations (MIC) of Derivatives

| Compound Type | Microorganism | MIC Value (µg/mL) | Source |

|---|---|---|---|

| Benzimidazole-thiazinone derivative (CS2) | P. aeruginosa (Gram-negative) | 256 - 512 | mdpi.com |

| Benzimidazole-thiazinone derivative (CS4) | E. coli (Gram-negative) | 512 - 1024 | mdpi.com |

| Benzimidazole-thiazinone derivative (CS10) | C. albicans (Fungus) | 775 | mdpi.com |

| 3-(2-benzoxazol-5-yl)alanine derivative (H-Box(4PyBr)-OMe) | C. albicans (Fungus) | 15.6 | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivative (H-Box(2-OMePh)-OMe) | C. albicans (Fungus) | 31.2 | nih.gov |

| Alkylbenzimidazole derivative (1a) | Aspergillus spp. (Fungus) | 16 - 256 | nih.gov |

| Alkylbenzimidazole derivative (1a) | Dermatophytes (Fungus) | 0.5 - 256 | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied for their potential to inhibit various enzymes implicated in a range of diseases.

Carbonic Anhydrase (CA) Isozyme Inhibition (hCA I, hCA II)

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. frontiersin.org The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are established therapeutic targets. frontiersin.orgsigmaaldrich.com Novel pyrazoline-linked benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against these isoforms. nih.gov

Several of these compounds demonstrated potent inhibitory activity against hCA I, with inhibition constant (Kᵢ) values ranging from 87.8 to 244.1 nM, surpassing the activity of the standard inhibitor acetazolamide (B1664987) (Kᵢ of 250.0 nM). nih.gov Similarly, certain derivatives exhibited strong inhibition of the tumor-associated isoform hCA IX, with Kᵢ values between 5.5 and 37.0 nM, which is comparable to or better than acetazolamide (Kᵢ of 25.0 nM). nih.gov For hCA XII, another isoform linked to cancer, some compounds showed potent inhibition with Kᵢ values from 7.1 to 10.1 nM, close to that of acetazolamide (Kᵢ of 5.7 nM). nih.gov Recent studies have also identified the benzoxaborole moiety as a new zinc-binding group capable of interacting with the carbonic anhydrase active site. nih.gov

Interactive Table: Inhibition of Carbonic Anhydrase Isozymes by Benzoxazolone Derivatives

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |

| Pyrazoline-linked benzenesulfonamides | hCA I | 87.8 - 244.1 nM | nih.gov |

| Pyrazoline-linked benzenesulfonamides | hCA IX | 5.5 - 37.0 nM | nih.gov |

| Pyrazoline-linked benzenesulfonamides | hCA XII | 7.1 - 10.1 nM | nih.gov |

| Acetazolamide (Standard) | hCA I | 250.0 nM | nih.gov |

| Acetazolamide (Standard) | hCA IX | 25.0 nM | nih.gov |

| Acetazolamide (Standard) | hCA XII | 5.7 nM | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govmdpi.com Derivatives of 2-benzoxazolinone (B145934) have been synthesized and evaluated as potential cholinesterase inhibitors. nih.gov

In one study, a series of 5-chloro-2(3H)-benzoxazolone Mannich bases were synthesized. All tested compounds showed greater AChE inhibitory activity than the reference drug rivastigmine (B141) and were selective for AChE. nih.gov Compound 7 from this series was the most potent against AChE with an IC₅₀ value of 7.53 ± 0.17 μM, while compound 11 was the most active against BChE with an IC₅₀ of 17.50 ± 0.29 μM. nih.gov

Another study on 2-benzoxazolinone derivatives found that one compound exhibited stronger activity against AChE than the standard, tacrine. nih.gov Several other compounds in this series showed more potent BChE inhibition than donepezil. nih.gov Furthermore, research on benzothiazolone derivatives, which are structurally related to benzoxazolones, revealed that most of the synthesized compounds had a higher inhibitory activity against BChE than AChE. mdpi.comaminer.org For instance, one derivative, M13 , was identified as the most potent BChE inhibitor with an IC₅₀ of 1.21 μM. mdpi.comaminer.org

Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of both AChE and BChE. nih.govnih.govnih.gov These studies suggest that the benzoxazolone core can interact with key residues in the catalytic and peripheral anionic sites of the enzymes. nih.gov

Interactive Table: Cholinesterase Inhibition by Benzoxazolone and Benzothiazolone Derivatives

| Compound Series | Enzyme | Most Potent Compound | IC₅₀ (μM) | Reference |

| 5-chloro-2(3H)-benzoxazolone Mannich bases | AChE | Compound 7 | 7.53 ± 0.17 | nih.gov |

| 5-chloro-2(3H)-benzoxazolone Mannich bases | BChE | Compound 11 | 17.50 ± 0.29 | nih.gov |

| Benzothiazolone derivatives | BChE | M13 | 1.21 | mdpi.comaminer.org |

Other Relevant Enzymatic Target Modulations (e.g., Tyrosinase, PDE-IV, PTP-1B)

The therapeutic potential of this compound derivatives extends to other enzymatic targets.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govnih.gov Studies on benzimidazothiazolone analogs, which share a similar heterocyclic core, have identified compounds with potent tyrosinase inhibitory activity. nih.govnih.gov For example, compounds with 3,4-dihydroxyphenyl, 4-hydroxyphenyl, and 2,4-dihydroxyphenyl substituents showed IC₅₀ values of 3.05 ± 0.95 μM, 3.70 ± 0.51 μM, and 5.00 ± 0.38 μM, respectively, which were more potent than the standard inhibitor kojic acid (IC₅₀ = 18.27 ± 0.89 μM). nih.govnih.gov These compounds were found to be competitive inhibitors. nih.govnih.gov

Phosphodiesterase-IV (PDE-IV): PDE4 inhibitors have therapeutic potential for inflammatory diseases like psoriasis and atopic dermatitis. nih.gov Benzoxaborole PDE4 inhibitors have been shown to suppress the release of various cytokines involved in skin inflammation. nih.gov Certain benzazine derivatives containing a benzoxazole heterocycle have been identified as inhibitors of PDE4 and tumor necrosis factor-alpha (TNF-α). wipo.int

Protein Tyrosine Phosphatase 1B (PTP-1B): PTP-1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.govbiorxiv.org Novel benzofuran (B130515) isoxazolines and 2-substituted benzothiazole compounds have been synthesized and shown to inhibit PTP-1B. nih.govresearchgate.net For instance, two benzofuran isoxazoline (B3343090) compounds displayed significant PTP-1B inhibitory activity with IC₅₀ values of 76 and 81 μM. nih.gov

Receptor Modulation and Ligand-Target Interactions (In Vitro Models)

In addition to enzyme inhibition, derivatives of the benzoxazolone scaffold have been investigated for their ability to modulate various receptors.

Serotonin (5-HT) Receptors: A series of benzoxazole derivatives with a nitrogen-containing heterocyclic substituent at the 2-position were evaluated as 5-HT₃ receptor partial agonists. nih.gov The substitution at the 5-position of the benzoxazole ring was found to influence potency, with 5-chloro derivatives showing increased potency and lower intrinsic activity. nih.gov One compound, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, exhibited high binding affinity for the 5-HT₃ receptor. nih.gov

Molecular Docking Studies: In silico molecular docking studies have been instrumental in predicting and understanding the binding modes of benzoxazolone derivatives with various biological targets. chemmethod.comchemmethod.comnih.govglobalresearchonline.netresearchgate.net These studies have been applied to targets such as the receptor-binding domains of viral proteins, HIV integrase, and bacterial enzymes like Staphylococcus aureus biotin (B1667282) protein ligase. chemmethod.comchemmethod.comnih.govglobalresearchonline.net For instance, docking studies revealed that benzoxazolone derivatives can fit into the active site of S. aureus biotin protein ligase, with derivatives having functional groups on the benzene (B151609) or pyrrole (B145914) ring showing better binding efficacy than the parent structure. globalresearchonline.net

Anti-inflammatory and Antioxidant Properties in Cellular and Biochemical Assays

The anti-inflammatory and antioxidant properties of this compound derivatives have been demonstrated in various in vitro models.

Anti-inflammatory Properties: Benzoxazolone derivatives have shown significant anti-inflammatory activity in cellular assays. longdom.orglongdom.orgnih.govmdpi.comderpharmachemica.com In one study, a series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the production of interleukin-6 (IL-6). nih.gov The most active compounds demonstrated IC₅₀ values ranging from 5.09 to 10.14 μM. nih.gov These compounds were found to act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov Other studies have also reported the anti-inflammatory potential of quinazolinone and indazolone derivatives, which are structurally related to benzoxazolones. longdom.orglongdom.orgmdpi.com For example, a 3-amino-6-methoxyl-2-methyl of 4H-benzo[d] chemmethod.comCurrent time information in Bangalore, IN.-oxazine-4-one derivative showed anti-inflammatory activity of 94.79% at 20 mg/kg in an in vivo model. longdom.org

Antioxidant Properties: Several studies have evaluated the antioxidant capacity of benzoxazolone and related benzothiazolone derivatives using various biochemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com In a study on 5-chloro-2(3H)-benzoxazolone Mannich bases, a compound with a methyl substituent at the ortho position on the phenyl ring showed better radical scavenging activity than the standard, Trolox. researchgate.net Another study investigating benzoxazolinonic and benzothiazolinonic derivatives in an LDL oxidation model found that phenolic derivatives exhibited the best antioxidant activities. nih.govresearchgate.net These compounds also significantly increased cell viability in bovine aortic endothelial cells. nih.govresearchgate.net The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

Interactive Table: In Vitro Anti-inflammatory and Antioxidant Activity

| Activity | Assay/Model | Compound Class | Key Finding | Reference |

| Anti-inflammatory | IL-6 Inhibition | Benzoxazolone derivatives | IC₅₀ values of 5.09 - 10.14 μM | nih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema | 4H-benzo[d] chemmethod.comCurrent time information in Bangalore, IN.-oxazine-4-one derivative | 94.79% inhibition at 20 mg/kg | longdom.org |

| Antioxidant | ABTS radical scavenging | 5-chloro-2(3H)-benzoxazolone Mannich base | More active than Trolox | researchgate.net |

| Antioxidant | LDL oxidation inhibition | Phenolic benzoxazolinone derivatives | Significant protection against oxidation | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Aminomethylated Benzooxazolone Scaffolds

Impact of Substitution Patterns on Biological Efficacy

The nitrogen atom at the 3-position of the benzooxazol-2-one ring is a common site for chemical modification. Studies have shown that substituents at this position play a significant role in modulating the biological activity of these compounds.

Research into a series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives has demonstrated that the nature of the substituent at the N-3 position is a critical determinant of their antimicrobial and cytotoxic properties. researchgate.net For instance, the introduction of various amine-containing side chains via the Mannich reaction leads to compounds with a range of biological activities. The length and nature of alkyl groups at this position also have a discernible effect. Studies on 3-alkylbenzoxazolinones have shown that these derivatives exhibit fungicidal activity against pathogens like Fugarium oxyporum and Verticillum dahlia, as well as herbicidal action. e3s-conferences.org The specific alkyl chain can influence the potency of these effects.

The data below illustrates the impact of N-3 substitution on the cytotoxic activity against HeLa cancer cell lines for selected derivatives.

| Compound ID | N-3 Substituent | IC₅₀ (µg/mL) against HeLa cells |

| 1 | -CH₂-N(C₂H₅)₂ | 14.3 |

| 2 | -CH₂-(4-methylpiperazin-1-yl) | 20.8 |

| 3 | -CH₂-(pyrrolidin-1-yl) | 16.5 |

| Data derived from studies on N-substituted 1,3-benzoxazol-2(3H)-one derivatives. researchgate.net |

Substitutions on the benzene (B151609) ring portion of the benzooxazolone scaffold, particularly at the C-5 and C-6 positions, are pivotal in defining the biological activity spectrum. The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) can significantly alter the molecule's interaction with biological targets.

Halogenation at these positions has been a common strategy to enhance potency. For example, the introduction of a chlorine atom at the C-5 position or a bromine atom at the C-6 position has been investigated. researchgate.net Studies have shown that 6-halogen-substituted benzoxazolinones can act as powerful fungicides. e3s-conferences.org The synthesis of 4-azabenzoxazole analogues, a related scaffold, revealed that introducing substituted phenyl and pyridyl groups at the 6-position resulted in compounds with significant histamine (B1213489) H₃ antagonist activity. nih.gov

Furthermore, in studies of non-proteinogenic amino acids based on a 3-(2-benzoxazol-5-yl)alanine skeleton, the substitution pattern at the 5-position was integral to their antimicrobial and anticancer activities. nih.gov

The table below summarizes the antimicrobial activity of some C-5 and C-6 substituted benzooxazolones.

| Compound | Substitution | Target Organism | Activity |

| 4 | 5-Chloro | S. aureus | Moderate |

| 5 | 6-Bromo | C. albicans | Low |

| 6 | 6-Methoxy | Various Fungi | Systemic Fungicidal Effect |

| Data compiled from various studies on substituted benzooxazolone derivatives. researchgate.nete3s-conferences.org |

Correlation Between Structural Motifs and Specific Biological Activities (e.g., Anticancer, Antimicrobial, Enzyme Inhibition)

The specific arrangement of structural motifs within the aminomethylated benzooxazolone framework correlates strongly with distinct biological activities. The benzoxazolone nucleus is considered an ideal scaffold for drug design due to its versatile chemical modification possibilities on both the benzene and oxazolone (B7731731) rings. nih.gov

Antimicrobial Activity: A wide range of benzoxazole (B165842) derivatives exhibit antimicrobial properties. researchgate.net For 3-(2-benzoxazol-5-yl)alanine derivatives, activity was found to be selective against Gram-positive bacteria like B. subtilis. nih.gov The nature of the substituent at the 2-position was crucial; for instance, compounds with azaaromatic groups were generally more active. nih.gov In contrast, the presence of a sulfur-containing substituent or two heteroatoms in the side chain rendered the compounds inactive. nih.gov Research has also shown that some derivatives with furan-based substituents exhibit broad antibacterial activity. researchgate.net

Enzyme Inhibition: The aminomethyl scaffold is a recognized pharmacophore for targeting certain enzymes. While direct studies on 5-aminomethyl-3H-benzooxazol-2-one as an enzyme inhibitor are limited, related structures show significant potential. For example, an aminobenzosuberone scaffold has demonstrated selective and potent inhibition of M1 aminopeptidases. dundee.ac.uk This suggests that the aminomethylated benzooxazolone core could be a promising starting point for designing inhibitors for specific enzyme families. The benzoxazolone ring itself is present in compounds known to inhibit enzymes like cyclooxygenase (COX). researchgate.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in drug action as it dictates the shape of a molecule and its ability to interact with chiral biological targets like enzymes and receptors. mhmedical.com For aminomethylated benzooxazolones, the introduction of a chiral center, for instance within the aminomethyl substituent, can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities.

The synthesis of chiral molecules is a key focus in medicinal chemistry. For example, methods have been developed for the enantioselective synthesis of related heterocyclic structures like benzothiadiazine-1-oxides, highlighting the importance of controlling stereochemistry. nih.gov While specific SAR studies detailing the differential activity of enantiomers of this compound are not extensively documented in the reviewed literature, the general principles of medicinal chemistry suggest that this would be a critical aspect to investigate. The biological activity of different stereoisomers of a drug can range from one being highly active while the other is inactive, to both having similar activity, or even exhibiting different or adverse effects.

In related heterocyclic compounds, such as trisubstituted isoxazoles, the specific stereochemistry (e.g., cis vs trans isomers) has been shown to impact biological potency. dundee.ac.uk The term "Stereoisomerism" is listed as a key concept in studies of bioactive benzoxazole hydrazones, indicating its recognized importance in the field. nih.gov Therefore, the stereochemical configuration of substituents on the aminomethylated benzooxazolone scaffold is a crucial parameter that warrants detailed investigation to fully optimize the therapeutic potential of this class of compounds.

Future Research Directions and Translational Potential of 5 Aminomethyl 3h Benzooxazol 2 One Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient and sustainable synthetic methodologies is paramount for the translation of promising compounds from the laboratory to clinical and commercial applications. For derivatives of 5-Aminomethyl-3H-benzooxazol-2-one, future research will likely focus on novel synthetic pathways that offer improved scalability and a reduced environmental footprint.

Furthermore, the use of greener solvents, such as water or bio-based solvents, and catalytic methods employing earth-abundant metals will be crucial. Research into enzymatic catalysis could also provide highly selective and environmentally benign routes to novel derivatives.

Table 1: Comparison of Synthetic Strategies for Benzooxazolone Derivatives

| Synthetic Method | Advantages | Disadvantages | Potential for this compound Derivatives |

| Traditional Multi-step Synthesis | Well-established, versatile for diverse substitutions. | Often requires harsh reagents, generates significant waste, can have low overall yields. | Foundational, but less desirable for large-scale production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent reduction. researchgate.net | Requires specialized equipment, scalability can be a challenge. | Highly promising for rapid library synthesis and optimization. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, cost-effective. | Requires careful reaction design and optimization. | A key area for future development to enhance sustainability. |

| Green Chemistry Approaches (e.g., water-based synthesis, biocatalysis) | Environmentally friendly, reduced toxicity. | May require development of new catalytic systems, substrate scope can be limited. | Essential for long-term, sustainable manufacturing. |

Design and Synthesis of Advanced Benzooxazolone Hybrid Compounds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address complex diseases and combat drug resistance. researchgate.netresearchgate.net The this compound scaffold is an ideal candidate for creating novel hybrid compounds. The aminomethyl group provides a convenient linker for conjugation with other bioactive moieties.

Future research should focus on the rational design and synthesis of hybrids that integrate the benzooxazolone core with other pharmacologically active scaffolds. For example, hybridization with moieties known for their anti-inflammatory, antimicrobial, or anticancer properties could lead to synergistic or multi-target effects. nih.govresearchgate.net For instance, benzoxazole-thiazolidinone hybrids have shown promise as antibacterial agents. nih.gov

The choice of the linker between the two pharmacophores is also critical and can significantly impact the physicochemical properties and biological activity of the hybrid molecule. Exploring different linker lengths, flexibilities, and chemical functionalities will be an important aspect of this research.

Identification of Novel Molecular Targets through Proteomic and Genomic Approaches

While various benzooxazolone derivatives have been reported to exhibit a range of biological activities, the precise molecular targets for many of these compounds remain to be fully elucidated. nih.gov Future research on this compound derivatives should employ advanced techniques to identify their specific cellular binding partners and mechanisms of action.

Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, can be used to pull down and identify proteins that directly interact with a given derivative. nih.govnih.gov This can provide unbiased insights into the compound's molecular targets. Additionally, global proteomic and genomic analyses can reveal changes in protein expression and gene transcription profiles in cells treated with these derivatives, offering clues about the pathways they modulate. nih.gov

For example, studies on other heterocyclic compounds have successfully used these methods to identify novel cancer drug targets. nih.gov Applying these techniques to a library of this compound derivatives could uncover new therapeutic opportunities.

Development of Targeted Delivery Systems for Benzooxazolone-Based Agents

To enhance the therapeutic efficacy and reduce potential off-target side effects of potent benzooxazolone derivatives, the development of targeted drug delivery systems is a crucial area for future investigation. wikipedia.orgnih.gov Such systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its local concentration and minimizing systemic exposure. jns.edu.af

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate this compound derivatives. nih.govnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells, for example, in cancerous tissues. jns.edu.af

Another promising strategy is the development of prodrugs. The aminomethyl group of the parent compound can be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes or the local microenvironment. Azobenzene-based systems, which are sensitive to light or specific enzymes, represent an innovative approach to triggered drug release. nih.gov

Conceptual Drug Discovery Applications (pre-clinical stage)

The benzooxazolone scaffold is associated with a wide spectrum of pharmacological activities, suggesting that derivatives of this compound could be explored in various preclinical drug discovery programs. nih.govresearchgate.net

Table 2: Potential Preclinical Applications of this compound Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Potential for this compound Derivatives |

| Oncology | Some benzooxazole derivatives exhibit anticancer activity by targeting pathways like the aryl hydrocarbon receptor (AhR) and inducing CYP1A1 gene expression. nih.gov Others show antiproliferative effects against various cancer cell lines. researcher.life | The aminomethyl group allows for conjugation to tumor-targeting moieties or incorporation into prodrugs for cancer therapy. |

| Infectious Diseases | Benzoxazolone derivatives have demonstrated antibacterial and antifungal properties. scienceopen.comresearchgate.netmdpi.com Hybrid compounds have shown potent activity against drug-resistant bacteria. nih.gov | Synthesis of a library of derivatives could lead to the discovery of new antimicrobial agents with novel mechanisms of action. |

| Inflammatory Diseases | Certain benzooxazolone derivatives act as soluble epoxide hydrolase (sEH) inhibitors, exhibiting anti-inflammatory activity. nih.gov Others have shown analgesic properties. researchgate.net | Derivatives could be designed to selectively inhibit key inflammatory mediators, offering potential treatments for chronic inflammatory conditions. |

| Neurological Disorders | Some benzoxazole (B165842) derivatives have been investigated as melatonin (B1676174) receptor agonists and for their potential in treating neurological conditions. nih.gov | The ability to modify the aminomethyl group could allow for fine-tuning of properties like blood-brain barrier penetration for CNS-targeted therapies. |

Preclinical studies would involve in vitro screening of a library of derivatives against relevant cell lines and molecular targets, followed by in vivo evaluation in animal models of the respective diseases. mdpi.com

Strategic Modifications for Improved Potency and Selectivity (based on SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. researchgate.netmdpi.com For this compound derivatives, systematic modifications of the core structure will be essential to optimize their potency and selectivity for a given biological target.

The primary site for modification is the aminomethyl group at the 5-position. A variety of substituents can be introduced via reactions such as acylation, alkylation, and reductive amination. These modifications can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity, all of which can influence its interaction with a biological target.

Furthermore, substitutions on the benzene (B151609) ring of the benzooxazolone core can also be explored. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system and impact biological activity. researchgate.net For instance, the presence of a chlorine atom at the 5-position is a feature of the muscle relaxant chlorzoxazone. researchgate.net

A systematic SAR exploration, guided by computational modeling and in vitro screening, will be crucial for the rational design of next-generation this compound derivatives with improved therapeutic profiles. nih.gov

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the aminomethyl group (δ ~2.8–3.2 ppm for -CH2NH2) and benzoxazolone aromatic protons (δ ~6.7–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 179.082 for C8H8N2O2) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid in water .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Q. Advanced Research Focus

- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at positions 5 or 6 to modulate electronic effects and binding affinity .

- Side-chain diversification : Replace the aminomethyl group with bulkier amines (e.g., piperazine) or hydrophobic moieties to enhance target selectivity .

- In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like GABAA receptors or bacterial enzymes .

Validation : Pair computational predictions with in vitro assays (e.g., MIC tests for antimicrobial activity or enzyme inhibition assays) .

How should researchers resolve contradictions in bioactivity data between short-term and long-term studies?

Advanced Research Focus

Contradictions may arise from:

- Time-dependent effects : Short-term assays (e.g., 24-hour cytotoxicity) might miss delayed apoptosis mechanisms, while long-term studies (≥72 hours) reveal metabolic instability or off-target effects .

- Experimental design : Control for variables like cell passage number, serum concentration, and compound degradation (e.g., use LC-MS to monitor stability) .

Resolution : Employ longitudinal study designs with multiple timepoints (e.g., 24h, 48h, 7d) and parallel molecular profiling (transcriptomics/proteomics) to map dynamic responses .

What analytical methodologies are suitable for detecting this compound in complex biological matrices?

Q. Methodological Focus

- LC-MS/MS : Use electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode with transitions like m/z 179→135 (collision energy 20 eV) .

- Derivatization : Enhance sensitivity by reacting the amine with dansyl chloride or fluorescamine for fluorescence detection .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma or tissue homogenates .

How can discrepancies between computational predictions and experimental bioactivity data be systematically addressed?

Advanced Research Focus

Discrepancies often stem from:

- Model limitations : Force fields in docking simulations may not account for solvent effects or protein flexibility. Validate with molecular dynamics (MD) simulations .

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impact results. Standardize protocols across labs .

Mitigation : Use consensus scoring in docking studies and orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamics) to cross-validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.